N-[2-(3-chlorophenyl)ethyl]-2-phenylbutanamide
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Overview
Description
N-[2-(3-chlorophenyl)ethyl]-2-phenylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group and a phenylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chlorophenyl)ethyl]-2-phenylbutanamide typically involves the reaction of 3-chlorophenylethylamine with 2-phenylbutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chlorophenyl)ethyl]-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Hydroxyl or alkoxy derivatives.
Scientific Research Applications
N-[2-(3-chlorophenyl)ethyl]-2-phenylbutanamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)ethyl]-2-phenylbutanamide involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3-chlorophenyl)ethyl]-N’-(2,5-dimethoxyphenyl)urea: Similar structure but with a urea moiety.
N-[2-(3-chlorophenyl)ethyl]-2,4-dimethoxybenzamide: Contains a dimethoxybenzamide group instead of a phenylbutanamide group.
Uniqueness
N-[2-(3-chlorophenyl)ethyl]-2-phenylbutanamide is unique due to its specific combination of a chlorophenyl group and a phenylbutanamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H20ClNO |
---|---|
Molecular Weight |
301.8 g/mol |
IUPAC Name |
N-[2-(3-chlorophenyl)ethyl]-2-phenylbutanamide |
InChI |
InChI=1S/C18H20ClNO/c1-2-17(15-8-4-3-5-9-15)18(21)20-12-11-14-7-6-10-16(19)13-14/h3-10,13,17H,2,11-12H2,1H3,(H,20,21) |
InChI Key |
YHSZXNUPSURHFP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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